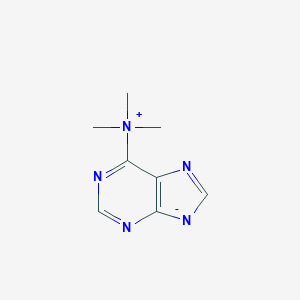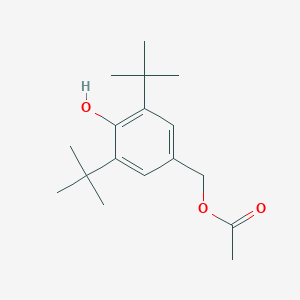
3,5-Di-tert-butyl-4-hydroxybenzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-tert-butyl-4-hydroxybenzyl acetate (DTBHA) is an important compound used in various fields including pharmaceuticals, food additives, and cosmetics. This compound is an ester derivative of the phenol group and is widely used due to its antioxidant properties. The aim of
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate as an antioxidant is through the donation of a hydrogen atom to free radicals, which neutralizes their reactivity. This compound also chelates metal ions, which can catalyze the formation of free radicals. In addition, this compound has been found to inhibit the activity of enzymes involved in the production of free radicals.
Biochemical and Physiological Effects
This compound has been shown to protect cells from oxidative stress and prevent DNA damage. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been investigated for its potential in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Advantages and Limitations for Lab Experiments
3,5-Di-tert-butyl-4-hydroxybenzyl acetate is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other antioxidants such as vitamin E and β-carotene. However, this compound has limited solubility in water, which can affect its bioavailability. In addition, this compound can interfere with some biochemical assays due to its chelating properties.
Future Directions
Further research is needed to fully understand the mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzyl acetate and its potential in the treatment of various diseases. Future studies could investigate the use of this compound in combination with other antioxidants or chemotherapeutic agents. In addition, the development of new methods for the synthesis of this compound could improve its yield and reduce the cost of production.
Conclusion
This compound is an important compound with antioxidant, anti-inflammatory, and anti-cancer properties. It has been extensively studied for its potential in the treatment of various diseases and as a food additive. The synthesis method of this compound is relatively simple and inexpensive, but it has limitations in terms of solubility and interference with biochemical assays. Further research is needed to fully explore the potential of this compound in various fields.
Scientific Research Applications
3,5-Di-tert-butyl-4-hydroxybenzyl acetate has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent lipid peroxidation. This compound has also been found to have anti-inflammatory and anti-cancer properties. In addition, this compound has been used as a food additive to prevent oxidation and improve the shelf life of food products.
Properties
| 14387-17-8 | |
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl acetate |
InChI |
InChI=1S/C17H26O3/c1-11(18)20-10-12-8-13(16(2,3)4)15(19)14(9-12)17(5,6)7/h8-9,19H,10H2,1-7H3 |
InChI Key |
UJQUIYGYEMWYBS-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
| 14387-17-8 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
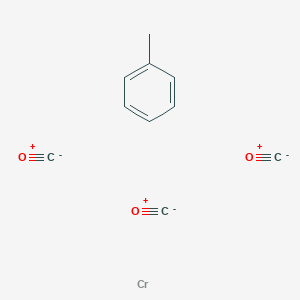

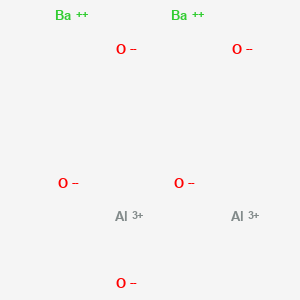
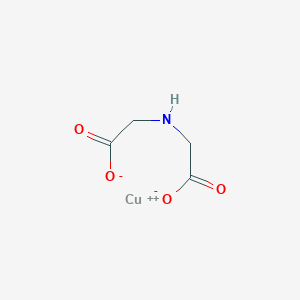


![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)



